N,1-Dimethyl-4-nitro-5-imidazolecarboxamide
CAS No.: 858513-51-6
Cat. No.: VC20764918
Molecular Formula: C6H8N4O3
Molecular Weight: 184.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858513-51-6 |
|---|---|
| Molecular Formula | C6H8N4O3 |
| Molecular Weight | 184.15 g/mol |
| IUPAC Name | N,3-dimethyl-5-nitroimidazole-4-carboxamide |
| Standard InChI | InChI=1S/C6H8N4O3/c1-7-6(11)4-5(10(12)13)8-3-9(4)2/h3H,1-2H3,(H,7,11) |
| Standard InChI Key | GLXVFUGWBOEJPQ-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=C(N=CN1C)[N+](=O)[O-] |
| Canonical SMILES | CNC(=O)C1=C(N=CN1C)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
N,1-Dimethyl-4-nitro-5-imidazolecarboxamide features an imidazole ring with several functional groups attached. The compound contains a nitro group at position 4, a carboxamide group at position 5, and methyl groups at position 1 (on the ring nitrogen) and on the amide nitrogen. Its molecular formula is C₆H₈N₄O₃, representing six carbon atoms, eight hydrogen atoms, four nitrogen atoms, and three oxygen atoms .
The imidazole core provides aromaticity to the molecule, while the nitro group serves as an electron-withdrawing functionality that influences the compound's reactivity and physical properties. The carboxamide group adds potential for hydrogen bonding and further reaction sites.
Physical Properties
N,1-Dimethyl-4-nitro-5-imidazolecarboxamide exhibits several notable physical characteristics that determine its behavior in various environments and reactions. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 858513-51-6 |
| Molecular Weight | 184.15300 g/mol |
| Density | 1.51 g/cm³ |
| Melting Point | 205-207°C |
| Boiling Point | 482°C (at 760 mmHg) |
| Flash Point | 245.3°C |
| Molecular Formula | C₆H₈N₄O₃ |
| Exact Mass | 184.06000 Da |
| Polar Surface Area (PSA) | 96.23000 Ų |
| LogP | 0.78590 |
| Index of Refraction | 1.639 |
These physical properties indicate that N,1-Dimethyl-4-nitro-5-imidazolecarboxamide is a stable solid at room temperature with a relatively high melting point, suggesting significant intermolecular forces, likely including hydrogen bonding through the carboxamide group . The moderate LogP value (0.78590) suggests balanced lipophilic and hydrophilic properties, making it moderately soluble in both polar and non-polar solvents .
Nomenclature and Alternative Names
The compound is known by several alternative names in scientific literature:
-
N,3-dimethyl-5-nitroimidazole-4-carboxamide
-
3-methyl-5-nitro-3H-imidazole-4-carboxylic acid methylamide
-
3-Methyl-5-nitro-3H-imidazol-4-carbonsaeure-methylamid
These alternative names arise from different naming conventions and numbering systems used in chemical nomenclature . The positional numbering of the imidazole ring can vary depending on the convention used, leading to the apparent discrepancy between "1,4,5" and "3,4,5" positional descriptions.
Synthesis and Reactions
Synthetic Routes
| Quantity | Price (€) |
|---|---|
| 100 mg | 174.00 |
| 250 mg | 230.00 |
| 500 mg | 415.00 |
These price points indicate that the compound is a relatively specialized research chemical rather than a bulk industrial chemical . The non-linear pricing structure (price per milligram decreases as quantity increases) is typical for research-grade chemicals of moderate synthetic complexity.
Applications and Research Relevance
Synthetic Utility
The primary application of N,1-Dimethyl-4-nitro-5-imidazolecarboxamide appears to be as a synthetic intermediate in organic chemistry . Its value in this context stems from several factors:
-
The nitro group serves as a versatile functional handle that can be transformed into other nitrogen-containing functionalities (as demonstrated by its reduction to the corresponding amine).
-
The imidazole core is present in many biologically active compounds, making derivatives potentially valuable for pharmaceutical research.
-
The carboxamide functionality provides opportunities for further modification through reactions typical of amides (hydrolysis, reduction, dehydration, etc.).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume